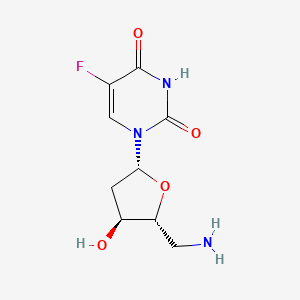
5'-Amino-2',5'-dideoxy-5-fluorouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Amino-2’,5’-dideoxy-5-fluorouridine is a chemically modified nucleoside analog. This compound is part of the broader class of fluoropyrimidines, which are known for their significant applications in medicinal chemistry, particularly in cancer treatment. The modification at the 5’ position with an amino group and the removal of the hydroxyl group at the 2’ position make this compound unique and highly reactive .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Amino-2’,5’-dideoxy-5-fluorouridine typically involves the reduction of 5’-azido-2’,5’-dideoxy intermediates using the Staudinger reaction. This method is preferred due to its high yield and efficiency. The process begins with the naturally occurring nucleosides, which are then modified through a series of chemical reactions .
Industrial Production Methods
In an industrial setting, the production of 5’-Amino-2’,5’-dideoxy-5-fluorouridine follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and high throughput. The reaction conditions are optimized to maintain the stability of the compound and to maximize yield .
Chemical Reactions Analysis
Types of Reactions
5’-Amino-2’,5’-dideoxy-5-fluorouridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a nitro group.
Reduction: The reduction of the azido group to an amino group is a key step in its synthesis.
Substitution: The fluorine atom at the 5’ position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: The Staudinger reaction utilizes triphenylphosphine as a reducing agent.
Substitution: Various nucleophiles can be used to substitute the fluorine atom.
Major Products
Scientific Research Applications
5’-Amino-2’,5’-dideoxy-5-fluorouridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential as an antineoplastic agent, particularly in the treatment of various cancers.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 5’-Amino-2’,5’-dideoxy-5-fluorouridine involves its incorporation into DNA and RNA, leading to the disruption of nucleic acid synthesis. This compound targets thymidylate synthase, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound effectively halts the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent.
5-Fluoro-2’-deoxyuridine: Another fluoropyrimidine with similar applications.
5-Fluorouridine: Known for its use in cancer treatment.
Uniqueness
What sets 5’-Amino-2’,5’-dideoxy-5-fluorouridine apart is its unique structure, which enhances its reactivity and specificity. The presence of the amino group at the 5’ position and the absence of the hydroxyl group at the 2’ position confer distinct biochemical properties, making it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
56512-26-6 |
|---|---|
Molecular Formula |
C9H12FN3O4 |
Molecular Weight |
245.21 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12FN3O4/c10-4-3-13(9(16)12-8(4)15)7-1-5(14)6(2-11)17-7/h3,5-7,14H,1-2,11H2,(H,12,15,16)/t5-,6+,7+/m0/s1 |
InChI Key |
IRPKWPHSYPBPPI-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CN)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


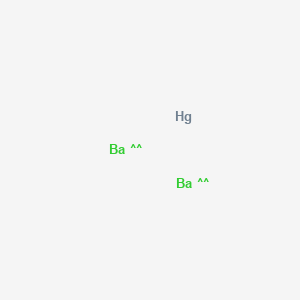
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14624289.png)
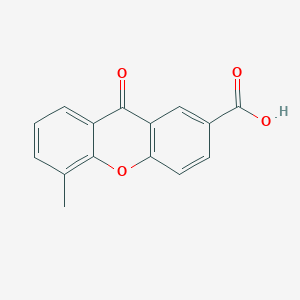

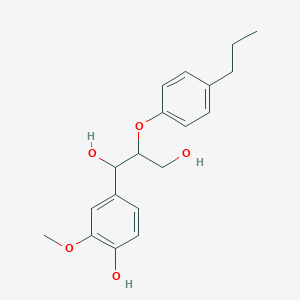

![Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-](/img/structure/B14624334.png)
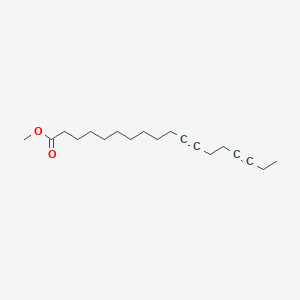
![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)
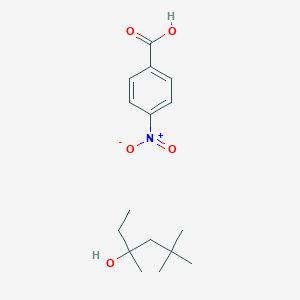
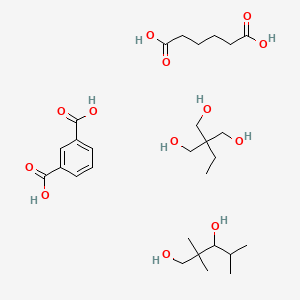
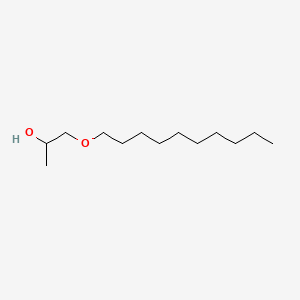
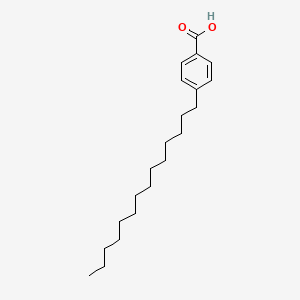
![1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol](/img/structure/B14624377.png)
